molecular formula C8H4Br2F4 B13428075 2-bromo-1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene

2-bromo-1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene

Cat. No.: B13428075
M. Wt: 335.92 g/mol
InChI Key: QQHLDKNYSZKFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5Br2F3 It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, fluoro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor compound, such as 3-fluoro-5-(trifluoromethyl)toluene, followed by further bromination to introduce the bromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are typically carried out in the presence of a solvent like dichloromethane or carbon tetrachloride at controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation and chromatography, may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of simpler benzene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with different functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: Products include dehalogenated benzene derivatives.

Scientific Research Applications

2-Bromo-1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2-bromo-1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The trifluoromethyl and fluoro groups can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 1-Bromo-2,4,5-trifluorobenzene
  • 1-Bromo-3,5-bis(trifluoromethyl)benzene
  • 4-Bromo-1-chloro-2-(trifluoromethyl)benzene

Uniqueness

2-Bromo-1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene is unique due to the presence of both bromomethyl and trifluoromethyl groups on the same benzene ring, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C8H4Br2F4

Molecular Weight

335.92 g/mol

IUPAC Name

2-bromo-1-(bromomethyl)-3-fluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C8H4Br2F4/c9-3-4-1-5(8(12,13)14)2-6(11)7(4)10/h1-2H,3H2

InChI Key

QQHLDKNYSZKFIF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CBr)Br)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.